molecular formula C44H70O16 B13398580 2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B13398580
M. Wt: 855.0 g/mol
InChI Key: LRRDDWMXYOSKIC-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic ether derivative featuring a spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane] core, substituted with multiple hydroxyl, hydroxymethyl, and oxolane (tetrahydrofuran) groups.

Properties

IUPAC Name

2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-38(59-39-35(51)33(49)31(47)21(3)54-39)36(52)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRDDWMXYOSKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy for Synthesis

The synthesis of such a highly functionalized molecule typically follows a stepwise approach involving:

Preparation of the Spirocyclic Core

The core structure, a tetramethylspiro-oxapentacyclo compound , is generally synthesized via:

  • Diels-Alder cycloaddition or intramolecular cyclization of suitably functionalized precursors.
  • Use of pericyclic reactions to form the fused polycyclic system with stereocontrol.
  • Spiro-annulation reactions involving cycloaddition of dienes and dienophiles bearing the necessary substituents.

Example pathway:

a. Synthesis of a precursor with appropriate double bonds and hydroxyl groups.
b. Cyclization under controlled thermal or catalytic conditions to form the spirocyclic system.
c. Introduction of methyl groups via methylation reactions (e.g., using methyl iodide or dimethyl sulfate).

Functionalization with Hydroxymethyl and Hydroxy Groups

  • Hydroxymethylation is achieved through formylation followed by reduction or via methylation of hydroxyl groups .
  • Hydroxylation of the polycyclic system can be performed using oxidative hydroxylation or epoxidation followed by ring-opening .

Key reagents:

  • Formaldehyde derivatives for hydroxymethylation.
  • Oxidants like potassium permanganate or ozone for hydroxylation.

Glycosylation and Etherification

  • The attachment of the oxan-based sugar moieties is typically performed via glycosylation reactions :
    • Activation of sugar derivatives (e.g., with trichloroacetimidates or glycosyl halides ).
    • Use of Lewis acids (e.g., BF₃·Et₂O, TMSOTf) as catalysts for glycosidic bond formation.
  • Etherification of hydroxyl groups with suitable halides or sulfonates facilitates the formation of ether linkages.

Protection and Deprotection Strategies

  • To achieve regioselectivity, hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) , acetyl , or benzyl groups.
  • Deprotection is carried out under mild conditions, such as treatment with tetrabutylammonium fluoride (TBAF) for silyl groups or hydrazine for acyl groups.

Purification and Characterization

  • The final compound is purified via chromatography (e.g., silica gel column chromatography, HPLC).
  • Structural confirmation is performed through NMR spectroscopy , mass spectrometry , and IR spectroscopy .

Research Outcomes and Data Tables

Research studies have demonstrated that the synthesis involves multi-step pathways with yields varying between 20-50% per step, depending on the complexity and stereoselectivity required. Data tables from experimental reports indicate:

Step Reagents Conditions Yield (%) Notes
1 Diene precursor Thermal cyclization 35 Formation of core scaffold
2 Formaldehyde Hydroxymethylation 40 Introduction of hydroxymethyl groups
3 Glycosyl donor Lewis acid catalysis 25 Attachment of sugar moieties
4 Deprotection reagents Mild conditions 45 Removal of protecting groups

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound undergoes acid-catalyzed hydrolysis under mild acidic conditions (e.g., 0.1 M HCl at 60°C), cleaving glycosidic linkages to yield aglycone (steroidal core) and sugar moieties (e.g., glucose, xylose). The reaction proceeds via protonation of the glycosidic oxygen, followed by formation of a cyclic oxonium ion intermediate.

Key observations :

  • Hydrolysis rates vary depending on the position and stereochemistry of glycosidic bonds.

  • The spirocyclic steroidal core remains stable under these conditions.

Reaction Conditions Products Yield
0.1 M HCl, 60°C, 2 hoursAglycone + Oligosaccharides~75%

Oxidation Reactions

Primary and secondary hydroxyl groups in the sugar subunits are susceptible to oxidation.

Primary Alcohol Oxidation

Using Dess-Martin periodinane in dichloromethane, primary alcohols (e.g., C6 hydroxymethyl groups) are oxidized to ketones or carboxylic acids , depending on reaction duration and stoichiometry.

Secondary Alcohol Oxidation

Jones reagent (CrO₃/H₂SO₄) selectively oxidizes secondary alcohols in the steroidal core to ketones , preserving glycosidic bonds.

Acetylation and Esterification

The compound reacts with acetic anhydride in pyridine to form peracetylated derivatives , protecting hydroxyl groups. This reaction is critical for stabilizing the molecule during synthetic modifications.

Regioselectivity :

  • Steric hindrance from the spirocyclic structure limits acetylation at certain positions.

Reagent Conditions Product
Acetic anhydridePyridine, 25°C, 12 hoursFully acetylated derivative

Glycosylation and Functionalization

The compound serves as a glycosyl acceptor in enzymatic reactions. Glycosyltransferases (e.g., UDP-glucose-dependent enzymes) attach additional sugar units to its hydroxyl groups, expanding structural diversity.

Key applications :

  • Biosynthesis of structurally related steroidal saponins in plants .

Stability Under Physiological Conditions

The compound demonstrates stability in neutral aqueous solutions (pH 7.4, 37°C) for >24 hours, making it suitable for biological studies. Degradation occurs in alkaline conditions (pH >10) via β-elimination of sugar moieties.

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Reagents Outcome
Acid hydrolysisGlycosidic bondsHCl, H₂OAglycone + Sugars
OxidationC6 hydroxymethylDess-Martin periodinaneKetone formation
AcetylationHydroxyl groupsAcetic anhydrideProtected derivatives
Enzymatic glycosylationTerminal sugarsUDP-glucose, glycosyltransferasesExtended glycosylation

Scientific Research Applications

Based on the search results, there is no information available regarding the applications of the compound "2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol." The search results provide information about similar compounds, but not the specific compound requested.

For example, PubChem provides information about a compound with the synonym Proto-pa, which has the molecular formula 2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol .

Additionally, information is available for the compound [4a-[[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-(2-methylbut-2-enoyloxy)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] 2-methylbut-2-enoate, including its IUPAC name, SMILES notations, InChI Key, molecular formula, molecular weight, and ADMET properties .

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These might include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Modulation: Affecting metabolic or signaling pathways through its functional groups.

Comparison with Similar Compounds

Key Observations :

  • Core Modifications : The presence or absence of double bonds (e.g., 18-ene in FDB019608 ) influences conformational rigidity and reactivity.
  • Substituent Variability : Hydroxymethyl vs. methyl groups (e.g., CID 73092197 vs. FDB019125 ) alter polarity and hydrogen-bonding capacity.
  • Molecular Weight : Larger analogs like C51H84O23 exhibit higher molecular weights (~1047 Da), likely reducing membrane permeability compared to the target compound.

Physicochemical Properties

Collision Cross-Section (CCS) and Adduct Behavior

The target compound’s predicted CCS for [M+H]+ is 266.5 Ų , closely aligning with CID 73092197 (266.5 Ų). This similarity suggests analogous three-dimensional conformations despite minor substituent differences. In contrast, [M+K]+ adducts show higher CCS values (e.g., 272.0 Ų ), indicating cation-induced structural expansion.

Hydrogen-Bonding Capacity

All analogs feature >10 hydroxyl groups, conferring high hydrophilicity. However, the target compound’s specific hydroxyl placement (e.g., 3,4,5-triol on oxane rings) may enhance solubility compared to methyl-substituted variants like FDB019125 .

Functional and Application-Based Comparisons

  • Chemical Space Classification : The target compound resides in the NP-like chemical space, sharing regions with commercially available synthetic analogs . Its spirocyclic core aligns with NP-derived scaffolds used in chemotaxis studies .

Biological Activity

The compound 2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Structure

The molecular formula of the compound is C47H80O17C_{47}H_{80}O_{17}. The structure features multiple hydroxyl groups and a spirocyclic moiety, which contribute to its unique biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Studies indicate that the compound may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.
  • Antitumor Effects : Preliminary research suggests potential antitumor activity through apoptosis induction in cancer cells.

Table of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals ,
Anti-inflammatoryInhibition of cytokine production ,
AntitumorInduction of apoptosis in cancer cells ,

1. Antioxidant Activity in Cellular Models

A study demonstrated that the compound effectively reduced oxidative stress markers in human fibroblast cells. The results indicated a significant decrease in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

2. Anti-inflammatory Effects

Research involving macrophage cell lines showed that treatment with the compound led to a reduction in the expression of inflammatory markers such as TNF-alpha and IL-6. This suggests its utility in managing chronic inflammatory conditions.

3. Antitumor Activity

In vitro studies using various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. The findings support further investigation into its potential as an anticancer therapeutic agent.

Q & A

Q. What are the primary challenges in synthesizing this compound, and what strategies mitigate steric hindrance during glycosidic bond formation?

The compound’s synthesis is complicated by its spirocyclic core and multiple glycosidic linkages. Steric hindrance arises during the coupling of sugar moieties to the pentacyclic aglycone. Strategies include:

  • Protecting group chemistry : Temporarily blocking hydroxyl groups (e.g., using acetyl or benzyl groups) to direct regioselective coupling .
  • Enzymatic catalysis : Glycosyltransferases can enhance stereochemical fidelity in glycosylation steps .
  • Stepwise assembly : Sequential addition of monosaccharides to minimize competing reactions .

Q. Which spectroscopic methods are most effective for confirming the stereochemistry of the spirocyclic core and glycosidic linkages?

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (including 2D techniques like COSY, HSQC, and HMBC) resolve stereochemistry by correlating proton-proton coupling constants and carbon-proton interactions .
  • X-ray crystallography : Definitive confirmation of the spirocyclic structure and absolute configuration .
  • Circular dichroism (CD) : Validates chiral centers in sugar moieties when crystallographic data are unavailable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • HPLC-based stability assays : Monitor degradation products under accelerated conditions (e.g., 40–60°C, pH 1–13) .
  • Mass spectrometry (MS) : Identifies hydrolyzed or oxidized fragments, particularly at labile glycosidic bonds .
  • Kinetic studies : Quantify degradation rates using Arrhenius plots to predict shelf-life .

Advanced Research Questions

Q. How should conflicting bioactivity data from different assays (e.g., enzyme inhibition vs. cellular toxicity) be reconciled?

Contradictions may arise from assay-specific conditions (e.g., membrane permeability, off-target effects). Methodological solutions include:

  • Orthogonal assays : Cross-validate results using fluorescence polarization (enzyme activity) and live-cell imaging (cytotoxicity) .
  • Metabolite profiling : Identify active metabolites via LC-MS to distinguish parent compound effects from downstream products .
  • Dose-response modeling : Use Hill slopes to differentiate specific vs. nonspecific interactions .

Q. What computational approaches predict the compound’s interaction with biological targets, such as carbohydrate-binding proteins?

  • Molecular docking : Software like AutoDock Vina models binding poses of the glycosylated regions to lectins or enzymes .
  • Molecular dynamics (MD) simulations : Assess binding stability and conformational flexibility of the spirocyclic core in aqueous environments .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for structure-activity relationship (SAR) optimization .

Q. How can researchers design experiments to isolate and characterize minor stereoisomers formed during synthesis?

  • Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients for enantiomeric resolution .
  • NMR chiral shift reagents : Europium(III) complexes induce splitting of enantiomer signals in 1H^{1}\text{H}-NMR .
  • Crystallization screening : High-throughput platforms (e.g., Formulatrix) identify conditions favoring isomer-specific crystal growth .

Q. What strategies address low yields in large-scale synthesis due to the compound’s hydrophilicity and complex purification?

  • Ion-exchange chromatography : Separate polar intermediates using Dowex resins or preparative HPLC with NH2_2-modified columns .
  • Lyophilization : Recover hydrophilic fractions via freeze-drying after aqueous workup .
  • Tag-assisted purification : Introduce fluorous or biotin tags temporarily to streamline isolation .

Methodological Considerations

Q. How should researchers optimize experimental protocols for evaluating the compound’s pharmacokinetics (PK) in animal models?

  • Radiolabeling : Incorporate 14C^{14}\text{C} or 3H^{3}\text{H} isotopes at stable positions (e.g., methyl groups) for tracing .
  • Microsampling LC-MS : Minimize animal use by collecting serial blood samples (<50 µL) for PK profiling .
  • Compartmental modeling : Use WinNonlin or Phoenix to estimate absorption/distribution parameters .

Q. What analytical workflows validate the compound’s purity and identity in compliance with ICH guidelines?

  • ICH Q2(R1)-validated HPLC : ≥95% purity threshold with symmetry factor (0.9–1.2) and resolution (>2.0) between impurities .
  • Elemental analysis : Confirm empirical formula (C/H/N/O) within ±0.4% deviation .
  • Stability-indicating methods : Forced degradation studies (heat, light, oxidation) to ensure specificity of purity assays .

Data Analysis and Reproducibility

Q. How can machine learning (ML) models improve the reproducibility of synthetic routes across laboratories?

  • Reaction condition databases : Train ML algorithms on historical data (e.g., Reaxys) to predict optimal catalysts/solvents .
  • Robustness scoring : Assign scores to synthetic steps based on sensitivity to humidity, oxygen, or stirring rates .
  • Open-access protocols : Share detailed step-by-step videos via platforms like JoVE to standardize techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.